Aluminum arsenide (AlAs)
Overview
Description
Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .
Synthesis Analysis
The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .Molecular Structure Analysis
AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .Chemical Reactions Analysis
Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .Physical And Chemical Properties Analysis
AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .Scientific Research Applications
1. Optoelectronic Devices
- Application : AlAs is used in the manufacture of optoelectronic devices such as light emitting diodes .
- Method : AlAs can be prepared using well-known methods, such as liquid and vapor-phase epitaxy techniques or melt-growth techniques .
- Results : The devices manufactured using AlAs are generally unstable and generate arsine (AsH3) when exposed to moist air .
2. Solar Cells
- Application : AlAs is used in the manufacture of solar cells . In a specific application, AlAs nanocylinder clusters are embedded in the glass above indium tin oxide layers of perovskite solar cells to control light reflection peak wavelengths and widths on the nanoscale .
- Method : The Fano resonances are controlled through the adjustment of periods, diameters, and heights of the aluminum arsenide nanocylinder clusters .
- Results : The solar cells exhibit extremely narrow reflection peaks. The full widths at half-maximum are measured from 8 to 15 nm, and the tuning resolution of the reflection peak position can reach 1 nm only through the adjustment of the nanocylinder heights .
3. Quantum Well Devices
- Application : AlAs is used in the manufacture of quantum well devices .
- Method : AlAs can form a superlattice with gallium arsenide (GaAs) which results in its semiconductor properties .
- Results : Because GaAs and AlAs have almost the same lattice constant, the layers have very little induced strain, which allows them to be grown almost arbitrarily thick .
4. High-Electron-Mobility Transistors
- Application : AlAs is used in the manufacture of high-electron-mobility transistors .
- Method : AlAs can form a superlattice with gallium arsenide (GaAs) which results in its semiconductor properties .
- Results : This allows for extremely high performance high electron mobility, HEMT transistors, and other quantum well devices .
5. Pressure Sensors
6. Light-Emitting Diodes
- Application : AlAs is used in the manufacture of light emitting diodes .
- Method : AlAs can be prepared using well-known methods, such as liquid and vapor-phase epitaxy techniques or melt-growth techniques .
- Results : The devices manufactured using AlAs are generally unstable and generate arsine (AsH3) when exposed to moist air .
7. High-Speed Electronics
- Application : AlAs is instrumental in various high-tech applications ranging from high-speed electronics .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Ideal for RF and microwave applications. Used in radar systems, satellite communications, high-frequency transceivers .
8. Integrated Circuits
- Application : AlAs is crucial in the fabrication of HBTs and HEMTs .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Enhanced performance over silicon-based transistors. Used in microprocessors, power amplifiers, high-speed switching circuits .
9. Quantum Technology
- Application : AlAs is used in quantum well devices .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Key in emerging quantum technologies. Used in quantum well lasers, quantum computing elements, advanced electronic devices .
10. High-Temperature Operations
- Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-temperature operations .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Used in high-power applications, and high-frequency devices .
11. High-Power Applications
- Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-power applications .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Used in high-temperature operations, and high-frequency devices .
12. High-Frequency Devices
- Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-frequency devices .
- Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
- Results : Used in high-temperature operations, and high-power applications .
Future Directions
AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .
properties
IUPAC Name |
alumanylidynearsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.As | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPILPRLPQYEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[As] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAs | |
Record name | Aluminium arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aluminium_arsenide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066831 | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90313 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum arsenide (AlAs) | |
CAS RN |
22831-42-1 | |
Record name | Aluminum arsenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22831-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminum arsenide (AlAs) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022831421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum arsenide (AlAs) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium arsenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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